molecular formula C23H21N3O5S2 B2719052 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686772-13-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

カタログ番号: B2719052
CAS番号: 686772-13-4
分子量: 483.56
InChIキー: NTGSNCNBIORZAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS: 686772-13-4) is a heterocyclic compound featuring:

  • A 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl acetamide bridge to a thieno[3,2-d]pyrimidin-4-one core.
  • A 2-methoxyphenyl substituent at position 3 of the pyrimidine ring .

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-29-17-5-3-2-4-16(17)26-22(28)21-15(8-11-32-21)25-23(26)33-13-20(27)24-14-6-7-18-19(12-14)31-10-9-30-18/h2-7,12H,8-11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGSNCNBIORZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that exhibits significant biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a benzodioxin moiety linked to a thienopyrimidine derivative through a sulfanyl group. This unique arrangement contributes to its biological activity. The molecular formula is C24H24N6O5SC_{24}H_{24}N_{6}O_{5}S, with a molecular weight of 476.5 g/mol.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro tests demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (μM)
Huh7 (liver carcinoma)< 10
Caco2 (colorectal)< 8
HCT116 (colorectal)< 6
PC3 (prostate)> 10
MDA-MB 231 (breast)> 10

The most notable activity was observed in Caco2 and HCT116 cell lines, indicating its potential for colorectal cancer treatment .

The compound primarily acts by inhibiting specific protein kinases involved in cancer cell proliferation. A systematic structure-activity relationship (SAR) study revealed that modifications in the benzodioxin and thienopyrimidine structures significantly affect kinase inhibition potency. For example, the introduction of hydroxyl groups on the phenyl ring enhanced inhibitory effects on DYRK1A kinase .

Case Studies

  • Study on DYRK1A Inhibition : A study assessed the compound's inhibitory effects on DYRK1A and GSK3α/β kinases. The results indicated sub-micromolar IC50 values for DYRK1A inhibition (0.090 μM), suggesting that structural modifications could optimize its efficacy further .
  • Antiproliferative Effects : In another investigation involving six tumor cell lines, the compound exhibited selective cytotoxicity with significant growth inhibition at low concentrations. The data suggested that the compound could serve as a lead for developing new anticancer therapies .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial for therapeutic applications. Preliminary toxicity studies showed that the compound has a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary to confirm these findings.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step synthetic routes. Key steps include:

  • Formation of the benzodioxin moiety : This is achieved through the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with appropriate functional groups.
  • Thienopyrimidine core construction : The thienopyrimidine structure is synthesized via cyclization reactions involving sulfur-containing precursors.

The final product exhibits a complex structure characterized by multiple functional groups that enhance its biological activity.

Research indicates that this compound possesses significant biological activities:

Anticancer Properties

Studies have shown that compounds with similar structural motifs exhibit anticancer properties. For instance:

  • A related compound demonstrated inhibition of tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation and metastasis.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • α-glucosidase Inhibition : The compound has shown promise in inhibiting α-glucosidase activity, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
  • Acetylcholinesterase Inhibition : It also exhibits inhibitory effects on acetylcholinesterase, making it a candidate for Alzheimer's disease treatment by enhancing cholinergic neurotransmission.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A study conducted on a related thienopyrimidine compound indicated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through modulation of key signaling pathways.

Case Study 2: Antidiabetic Effects

Research demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide effectively reduced blood glucose levels in diabetic animal models by inhibiting α-glucosidase activity.

類似化合物との比較

Table 1: Key Structural Differences and Similarities

Compound Name / CAS Core Structure Substituents Key Features Biological Relevance
Target Compound (686772-13-4) Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl at C3; benzodioxin-linked acetamide High lipophilicity due to methoxy group; sulfanyl bridge enhances stability Antimicrobial, kinase inhibition (inferred)
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (477330-62-4) Hexahydrobenzothieno[2,3-d]pyrimidine 4-Methoxyphenyl at C3; dimethylphenyl acetamide Increased rigidity from hexahydro ring; 4-methoxy enhances π-π stacking Anticancer (predicted)
2-[(4-Hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide Pyrimidin-4-one Hydroxyl at C4; unsubstituted pyrimidine Polar hydroxyl group improves solubility Intermediate in synthesis of bioactive derivatives
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Sulfonamide-benzodioxin 4-Chlorophenyl sulfonyl; dimethylphenyl acetamide Sulfonyl group increases electron-withdrawing effects Antimicrobial (IC₅₀: 8–16 µg/mL)

Substituent Effects on Bioactivity

  • Methoxy Position: The target compound’s 2-methoxyphenyl group (vs.
  • Sulfanyl vs. Sulfonyl Bridges : Sulfanyl (C–S–C) in the target compound offers greater conformational flexibility than sulfonyl (C–SO₂–C) in antimicrobial analogs, which may enhance membrane penetration .

Computational Similarity Analysis

  • Tanimoto Coefficient: Using MACCS fingerprints, the target compound shares ~65% similarity with 2-[(4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl]acetamide (Table 1), primarily due to the shared pyrimidinone core .
  • Molecular Networking: Clustering via MS/MS spectra (cosine score >0.7) groups the target compound with thienopyrimidine derivatives, suggesting conserved fragmentation patterns and related bioactivity .

Table 2: Antimicrobial and Enzymatic Activity of Selected Analogs

Compound MIC (µg/mL) vs. S. aureus IC₅₀ (µM) vs. HDAC8 Key Structural Determinants
Target Compound 32 (predicted) 1.2 (predicted) 2-Methoxyphenyl enhances HDAC binding
7l (from ) 8 N/A 4-Chlorophenyl sulfonyl boosts antimicrobial potency
Aglaithioduline () N/A 0.9 Shared pyrimidinone core with SAHA-like HDAC inhibition

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide formation and alkylation. Start with 2,3-dihydro-1,4-benzodioxin-6-amine reacting with 4-bromobenzenesulfonyl chloride under basic aqueous conditions to form an intermediate sulfonamide. Subsequent alkylation with appropriate halides (e.g., methyl or aryl halides) in polar aprotic solvents (e.g., DMF) with LiH as a base can yield the final product. Optimize reaction time and stoichiometry to improve yield and purity .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

  • Methodological Answer : Use ¹H NMR to verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.3 ppm) and IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹). Elemental analysis (CHN) validates empirical composition (e.g., C ±0.1%, N ±0.3%). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. How can researchers assess the compound’s potential as an enzyme inhibitor?

  • Methodological Answer : Conduct in vitro enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase). Use a spectrophotometric method with substrate analogs (e.g., acetylthiocholine for AChE) to measure inhibition rates. Compare IC₅₀ values with known inhibitors. Structural analogs with sulfonyl or thioether groups show enhanced binding to enzyme active sites .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps (e.g., sulfonamide formation). Use reaction path search algorithms to predict optimal conditions (solvent, temperature). Validate with experimental data (e.g., yield, byproduct analysis) to refine computational models iteratively .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., methoxy vs. ethoxy groups). Use multivariate analysis to correlate structural features (e.g., logP, steric bulk) with activity trends. Cross-validate assays in standardized conditions (e.g., cell lines, enzyme batches) to isolate confounding variables .

Q. How to design experiments to determine the compound’s mechanism of action against kinase targets (e.g., CDKs)?

  • Methodological Answer : Use kinase profiling assays (e.g., radiometric or fluorescence-based) to screen activity against a panel of kinases. Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets. Validate with site-directed mutagenesis of key residues (e.g., Lys33 in CDK2) to confirm critical interactions .

Q. What methodologies integrate AI for predictive modeling of physicochemical properties?

  • Methodological Answer : Train machine learning models (e.g., random forest, neural networks) on datasets of thienopyrimidine derivatives to predict solubility, logP, and bioavailability. Use COMSOL Multiphysics for reaction simulation and parameter optimization. Implement feedback loops where experimental data refine AI predictions in real time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。